4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid
Description
Nomenclature and Structural Identity
The compound 4-fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid (CAS No. 2377587-48-7) belongs to the arylboronic acid family, characterized by a boronic acid group (-B(OH)₂) attached to an aromatic ring system. Its IUPAC name reflects the substitution pattern: a fluorine atom at the para-position of the phenyl ring, a hydroxymethyl group [(3-fluorophenyl)(hydroxy)methyl] at the meta-position, and the boronic acid moiety at the ortho-position relative to the hydroxymethyl substituent.
Molecular Formula : C₁₃H₁₁BF₂O₃
Molecular Weight : 264.03 g/mol
SMILES Notation : OB(C1=CC=C(F)C(C(C2=CC=CC(F)=C2)O)=C1)O
The structural complexity arises from the presence of two fluorine atoms—one on the primary phenyl ring and another on the secondary aryl group—and the hydroxymethyl bridge, which introduces stereoelectronic effects. X-ray crystallography of analogous compounds reveals that the boronic acid group adopts a trigonal planar geometry, while the hydroxymethyl group participates in intramolecular hydrogen bonding with the boronic acid’s hydroxyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁BF₂O₃ |
| Molecular Weight | 264.03 g/mol |
| CAS Registry Number | 2377587-48-7 |
| Topological Polar Surface Area (TPSA) | 60.69 Ų |
| LogP (Octanol-Water) | 0.7263 |
Historical Context in Boronic Acid Chemistry
Boronic acids have been pivotal in synthetic chemistry since their discovery in the 19th century. The foundational work of Edward Frankland in 1860, who synthesized the first boronic acid via reactions between diethylzinc and triethyl borate, laid the groundwork for modern applications. However, it was Herbert C. Brown’s mid-20th-century research on organoboranes that revolutionized the field, particularly his development of hydroboration reactions and the discovery of palladium-catalyzed cross-couplings.
The compound in focus represents a modern evolution of these principles. Its design leverages fluorinated aryl groups to modulate reactivity—a strategy that gained prominence in the 1990s with the advent of Suzuki-Miyaura cross-coupling reactions. These reactions rely on arylboronic acids as key coupling partners, with fluorine substituents enhancing oxidative stability and reaction rates. For example, the electron-withdrawing fluorine atoms stabilize the boronate intermediate during transmetallation steps, a critical factor in catalytic cycles.
Significance of Fluorine Substituents in Arylboronic Acid Derivatives
Fluorine’s incorporation into arylboronic acids confers distinct advantages:
- Electronic Effects : Fluorine’s electronegativity (-I effect) withdraws electron density from the aromatic ring, reducing the boronic acid’s pKa and enhancing its Lewis acidity. This increases the compound’s reactivity in Suzuki-Miyaura couplings, as demonstrated by kinetic studies comparing fluorinated and non-fluorinated analogs.
- Steric and Solubility Properties : The compact size of fluorine minimizes steric hindrance, allowing for efficient coordination to palladium catalysts. Additionally, fluorinated arylboronic acids exhibit improved solubility in polar aprotic solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions.
- Metabolic Stability : In medicinal chemistry applications, fluorinated boronic acids resist oxidative degradation by cytochrome P450 enzymes, making them valuable protease inhibitors. While therapeutic uses fall outside this article’s scope, this property underscores fluorine’s versatility.
| Property | Fluorinated Analogs | Non-Fluorinated Analogs |
|---|---|---|
| pKa (Boronic Acid) | 7.8–8.2 | 8.5–9.0 |
| Solubility in THF (mg/mL) | 45–60 | 20–30 |
| Suzuki-Miyaura Yield (%) | 85–95 | 70–80 |
The strategic placement of fluorine in This compound thus optimizes both electronic and steric profiles, making it a versatile intermediate in pharmaceutical and materials science applications.
Properties
IUPAC Name |
[4-fluoro-3-[(3-fluorophenyl)-hydroxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-10-3-1-2-8(6-10)13(17)11-7-9(14(18)19)4-5-12(11)16/h1-7,13,17-19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBUNWWASKYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(C2=CC(=CC=C2)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylboronic acid and 3-fluorobenzaldehyde.
Grignard Reaction: The 3-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Boronic Acid Formation: The resulting alcohol is then reacted with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to form the desired boronic acid compound
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of microwave-assisted synthesis or continuous flow reactors.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables participation in Suzuki-Miyaura cross-coupling, a pivotal reaction for forming carbon-carbon bonds. This compound reacts with aryl/vinyl halides or triflates in the presence of palladium catalysts.
| Aryl Halide | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 82% | |
| 2-Iodonaphthalene | Pd(OAc)₂/XPhos | Na₂CO₃ | THF/H₂O | 78% |
Key Observations :
-
Optimal conditions involve palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with ligands like SPhos or XPhos .
-
Polar aprotic solvents (e.g., THF, DME) with aqueous bases enhance reactivity .
-
The fluorophenyl group stabilizes intermediates via electron-withdrawing effects, improving regioselectivity.
Reduction Reactions
The hydroxymethyl group undergoes reduction to form primary alcohols or alkanes under specific conditions.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | 4-[(3-Fluorophenyl)(hydroxymethyl)phenyl]methanol | 89% | |
| LiAlH₄ | THF, reflux | 4-[(3-Fluorophenyl)methyl]phenylboronic acid | 75% |
Mechanistic Insight :
-
NaBH₄ selectively reduces carbonyl intermediates (if present) without affecting the boronic acid group.
-
LiAlH₄ may over-reduce functional groups, necessitating careful stoichiometric control.
Substitution Reactions
The fluorine atoms on the phenyl rings participate in nucleophilic aromatic substitution (NAS).
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KNH₂ | DMF, 100°C, 12h | 3-Amino-4-fluoro-phenylboronic acid derivative | 65% | |
| NaOMe | MeOH, 60°C, 6h | Methoxy-substituted derivative | 58% |
Limitations :
-
Steric hindrance from the hydroxymethyl group reduces reactivity at the 3-fluorophenyl position.
-
Electron-withdrawing boronic acid directs substitution to meta/para positions.
Bioconjugation and Reversible Bond Formation
The boronic acid group forms reversible esters with diols (e.g., sugars), enabling applications in sensors and drug delivery .
| Diol | pH | Application | Binding Constant (Kₐ) | Reference |
|---|---|---|---|---|
| Glucose | 7.4 | Glucose-sensing probes | 1.2 × 10³ M⁻¹ | |
| Catechol | 8.0 | Enzyme inhibition studies | 3.8 × 10⁴ M⁻¹ |
Thermodynamic Stability :
-
Binding affinity increases with electron-deficient aryl rings due to enhanced Lewis acidity of boron .
Competing Side Reactions
-
Protodeboronation : Under acidic or oxidative conditions, the boronic acid group may cleave, forming phenolic byproducts.
-
Oxidation of Hydroxymethyl : The –CH₂OH group oxidizes to a ketone or carboxylic acid in the presence of strong oxidizers (e.g., KMnO₄).
Scientific Research Applications
Drug Delivery Systems
4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid has been utilized in the development of advanced drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its boronic acid moiety can interact with diols and sugars, making it suitable for targeted drug delivery.
Case Study: Mucoadhesive Drug Delivery
A study investigated the use of boronate-conjugated chitosan nanoparticles modified with this compound for bladder cancer treatment. The results indicated that these nanoparticles exhibited enhanced mucoadhesive properties, significantly prolonging the residence time of drugs in the bladder, thus improving therapeutic efficacy against bladder tumors .
| Application | Drug/Conjugate | Result |
|---|---|---|
| Bladder Cancer | Boronate-conjugated chitosan nanoparticles | Increased drug residence time in bladder |
Cancer Therapy
The compound has shown potential in cancer therapy by enhancing the delivery of chemotherapeutic agents directly to tumor sites. Its ability to form conjugates with anticancer drugs allows for targeted therapy, minimizing side effects associated with conventional chemotherapy.
Case Study: Tumor Targeting
Research demonstrated that nanoparticles modified with this boronic acid derivative could effectively target tumor cells while reducing systemic toxicity. The study reported superior efficacy in restricting tumor growth compared to non-targeted formulations .
| Application | Drug/Conjugate | Result |
|---|---|---|
| Tumor Therapy | DOX-loaded chitosan nanoparticles | Superior efficacy in tumor growth restriction |
Diagnostic Applications
This compound is also being explored for diagnostic applications due to its ability to selectively bind to certain biomolecules. This property can be harnessed for developing biosensors or imaging agents.
Case Study: Glucose-Sensitive Biosensors
The compound has been integrated into glucose-sensitive biosensors, where its interaction with glucose allows for real-time monitoring of glucose levels in diabetic patients. The design utilizes the reversible binding properties of boronic acids with diols, facilitating a responsive detection mechanism .
| Application | Device Type | Result |
|---|---|---|
| Glucose Monitoring | Glucose-sensitive biosensor | Real-time glucose level monitoring |
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and receptor binding. The compound’s fluorine atoms and hydroxymethyl group also contribute to its reactivity and specificity in various biochemical pathways .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares key structural analogs, focusing on substituent differences and their implications:
Electronic and Steric Effects
- Fluorine Positioning : The 3-fluorophenyl group in the target compound introduces ortho- and para-directing effects, influencing cross-coupling regioselectivity. Comparatively, 4-fluoro-3-(trifluoromethyl)phenylboronic acid (Compound 57 precursor) has stronger electron-withdrawing effects, enhancing electrophilicity for nucleophilic reactions .
- Hydroxymethyl vs.
Biological Activity
4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid is a boronic acid derivative that has attracted considerable interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents and as a reagent in organic synthesis. This compound, characterized by its dual fluorine substitution, exhibits unique biological activities and mechanisms of action.
- Molecular Formula : C13H11BF2O3
- Molar Mass : 264.03 g/mol
- CAS Number : 2377587-48-7
- Density : Approximately 1.38 g/cm³ (predicted)
- Boiling Point : 440.1 °C (predicted)
- pKa : 8.36 (predicted)
The biological activity of this compound primarily involves its interaction with various biological targets through the formation of covalent bonds with hydroxyl groups in target proteins. This mechanism is particularly relevant in the context of enzyme inhibition and modulation.
Target Enzymes
- Proteases : The compound has shown inhibitory effects on serine proteases, which are crucial for various physiological processes.
- Kinases : It may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The compound's effectiveness has been evaluated through various assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (lung cancer) | 5.2 | Induction of apoptosis |
| MCF-7 (breast cancer) | 3.8 | Inhibition of cell proliferation |
| HeLa (cervical cancer) | 4.5 | Modulation of signal transduction |
Case Studies
- Case Study on A549 Cells : In a study examining the effects on A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability, attributed to apoptosis induction.
- MCF-7 Breast Cancer Model : The compound was tested on MCF-7 cells, where it inhibited proliferation by interfering with estrogen receptor signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed after administration.
- Distribution : Exhibits good tissue penetration, particularly in tumor tissues.
- Metabolism : Undergoes metabolic conversion primarily in the liver.
- Excretion : Primarily excreted via renal pathways.
Research Applications
The compound has notable applications across several fields:
- Medicinal Chemistry : Used as a lead compound for developing new anticancer drugs.
- Biochemical Research : Serves as a tool for studying enzyme mechanisms and protein interactions.
- Synthetic Chemistry : Employed in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenylboronic acid, and how can intermediates be optimized?
- Methodology :
- Suzuki-Miyaura Coupling : Use halogenated aryl precursors (e.g., bromo/iodo derivatives) with boronic acid pinacol esters under Pd catalysis. Optimize reaction conditions (temperature, solvent, base) to enhance yields .
- Hydroxymethylation : Introduce the hydroxymethyl group via aldehyde intermediates (e.g., 3-fluoro-4-formylphenylboronic acid) followed by reduction (NaBH₄ or LiAlH₄). Monitor stereochemistry using chiral catalysts if enantioselectivity is required .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure product.
Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between aromatic protons (δ 6.5–8.0 ppm) and hydroxymethyl groups (δ 3.5–4.5 ppm). Compare with DFT-calculated chemical shifts for validation .
- FT-IR : Identify B–O (∼1340 cm⁻¹) and O–H (∼3300 cm⁻¹) stretching vibrations. Use isotopic labeling (D₂O exchange) to confirm hydroxyl presence .
- X-ray Crystallography : Resolve crystal packing and confirm dihedral angles between boronic acid and fluorophenyl groups .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic properties and Suzuki coupling reactivity of this boronic acid?
- Methodology :
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to map frontier orbitals (HOMO/LUMO) and quantify electron-withdrawing effects of fluorine. Compare charge distribution with non-fluorinated analogs .
- Reactivity Studies : Perform kinetic analyses under varying pH to assess boronate ester formation. Fluorine’s inductive effect enhances Lewis acidity, improving transmetalation rates in Suzuki reactions .
- Table : Substituent Effects on Boronic Acid Reactivity
| Substituent Position | Hammett σₚ Value | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| 3-F, 4-F | +0.43 | 0.85 |
| 4-CH₃ | -0.17 | 0.32 |
| H (reference) | 0.00 | 0.50 |
| Data derived from DFT and experimental kinetics . |
Q. What computational approaches validate conformational stability and intermolecular interactions in solid-state structures?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation effects (water/DMSO) to predict aggregation behavior. Compare with PXRD data to assess crystallinity .
- Hirshfeld Surface Analysis : Quantify hydrogen bonding (O–H⋯O, B–O⋯H) and π-π interactions using CrystalExplorer. Fluorine’s van der Waals radius (1.47 Å) may sterically hinder packing .
Q. How can contradictory data on hydrolysis stability be resolved?
- Methodology :
- pH-Dependent Stability Assays : Monitor boronic acid degradation via HPLC at pH 2–10. Fluorine’s electron-withdrawing effect reduces hydrolysis at acidic pH but increases it in basic conditions .
- Competitive Binding Studies : Use isothermal titration calorimetry (ITC) to compare binding affinities with diols (e.g., fructose). Contradictions may arise from solvent polarity or counterion effects .
Data Contradiction Analysis
Q. Why do experimental and DFT-calculated vibrational frequencies diverge for the boronic acid group?
- Resolution :
- Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT results. Discrepancies >20 cm⁻¹ often arise from neglecting anharmonicity .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations. Polar solvents (water) redshift B–O stretches due to hydrogen bonding .
Experimental Design
Q. How to design a study evaluating this compound’s potential in PROTACs (proteolysis-targeting chimeras)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to E3 ligases (e.g., VHL or cereblon). Fluorine’s hydrophobic character may enhance protein-ligand interactions .
- In Vitro Degradation Assays : Treat cancer cell lines (e.g., HeLa) with PROTACs containing this boronic acid. Monitor target protein levels via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
